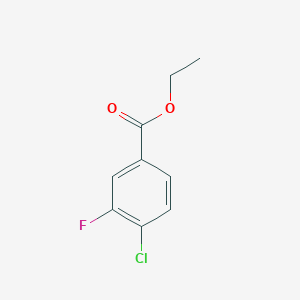

Ethyl 4-chloro-3-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPLEKPDBBLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648654 | |

| Record name | Ethyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203573-08-4 | |

| Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203573-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203573084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-chloro-3-fluorobenzoate (CAS No. 203573-08-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-3-fluorobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern synthetic organic chemistry. Its strategic placement of chloro and fluoro substituents on the benzene ring, combined with the reactive ester functionality, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties that are highly sought after in drug design.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 203573-08-4 | [4] |

| Molecular Formula | C₉H₈ClFO₂ | [4] |

| Molecular Weight | 202.61 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Boiling Point | ~250.9 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | Not widely reported | N/A |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide. | [2] |

| InChI Key | DCYPLEKPDBBLSM-UHFFFAOYSA-N | N/A |

Synthesis and Purification

The most common and industrially scalable method for the preparation of this compound is the Fischer esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid.[6] This acid-catalyzed reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side.[6]

Causality Behind Experimental Choices:

-

Excess Alcohol: Using a large excess of ethanol not only acts as a reactant but also as the solvent, driving the equilibrium towards the formation of the ester according to Le Châtelier's principle.[6]

-

Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical pace.

-

Water Removal: The removal of water, a byproduct of the reaction, is another effective way to drive the equilibrium to the right. While not always necessary when using a large excess of alcohol, it can be achieved through azeotropic distillation with a suitable solvent.

Experimental Protocol: Fischer Esterification

Materials:

-

4-chloro-3-fluorobenzoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-fluorobenzoic acid (1 equivalent).

-

Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation to yield the pure ester.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Key Reactions and Mechanistic Insights

This compound is a versatile intermediate that can undergo several important transformations:

-

Hydrolysis: The ester can be hydrolyzed back to the parent 4-chloro-3-fluorobenzoic acid under either acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the formation of a different ester.

-

Amidation: Reaction with amines can produce the corresponding amides. This is often a key step in the synthesis of biologically active molecules.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-chloro-3-fluorobenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Aromatic Substitution (SₙAr): While the ester group is deactivating, the presence of the halogen substituents allows for nucleophilic aromatic substitution reactions at the positions ortho and para to the activating ester group, although this is less common than reactions at the ester functionality itself.

Caption: Key Chemical Transformations of this compound.

Applications in Research and Drug Development

Halogenated benzoic acids and their esters are prominent structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] this compound serves as a key precursor in the synthesis of more complex molecules with desired biological activities. The specific substitution pattern provides a unique electronic and steric profile that can be exploited in drug design to fine-tune the properties of a lead compound.

While specific, publicly available examples detailing the direct use of this compound in late-stage drug candidates are often proprietary, its parent acid, 4-chloro-3-fluorobenzoic acid, is a known intermediate in the synthesis of various biologically active compounds, including potential antifungal and neuroprotective agents.[1] It is therefore highly probable that the ethyl ester is utilized in similar synthetic pathways within medicinal chemistry research and development. The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation, which is a cornerstone of many drug synthesis strategies.

Spectroscopic Data Analysis

While a publicly available, verified spectrum for this compound is not readily found in common databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like ethyl 4-chlorobenzoate and other substituted benzoates.[7][8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic ethyl group signal, consisting of a quartet around 4.4 ppm (for the -CH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group). The aromatic region would display a complex multiplet pattern due to the three non-equivalent aromatic protons, influenced by both the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal for the ester at around 165 ppm. The two carbons of the ethyl group would appear at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃-). The aromatic region would display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the ester, chloro, and fluoro groups. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching absorption for the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations around 1100-1300 cm⁻¹ and C-H stretching from the aromatic ring and the ethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 202. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

-

Zhou, Y., Yang, D., Luo, G., Zhao, Y., Luo, Y., Xue, N., & Qu, J. (2014). General procedure for 'trifluoroacetic ester/ketone metathesis' and the preparation of TFMKs. Tetrahedron, 70(31), 4668-4674. [Link]

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

- Synthesis of ethyl benzoate with 18O-labeled ether bridge. (n.d.). SciSpace.

- Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.

-

Ethyl benzoate 13C NMR Spectrum. (n.d.). Human Metabolome Database. [Link]

-

Ethyl 4-chlorobenzoate. (n.d.). PubChem. [Link]

- Synthesis of ethyl benzoacetate. (2024, January 12).

- Gaifutdinova, G., & Beresnev, D. (2002). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Petroleum Chemistry, 42, 333-336.

- Ethyl 4-ethoxybenzoate 1H NMR Spectrum. (n.d.).

-

Ethyl 4-chloro-3-trifluoromethylcarbanilate IR Spectrum. (n.d.). NIST WebBook. [Link]

-

Ethyl 4-chloro-3-trifluoromethylcarbanilate Mass Spectrum. (n.d.). NIST WebBook. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). Quora. [Link]

- Disazo pyrazolone pigment compositions. (1990).

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

-

Acetic acid, chlorofluoro-, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

Ethyl-4-chlorobenzoate Mass Spectrum. (n.d.). NIST WebBook. [Link]

-

Ethyl-4-chlorobenzoate IR Spectrum. (n.d.). NIST WebBook. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 2-10. [Link]

-

Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses. [Link]

-

Preparation of ethyl 4-methylbenzoate. (n.d.). Organic Syntheses. [Link]

-

Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Versatility of Ethyl 4-Fluorobenzoate in Organic Synthesis. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethyl 4-amino-3-chlorobenzoate. (n.d.). PubChem. [Link]

-

Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. (2021, May 24). Nagwa. [Link]

- Preparation method for 4-fluorobenzoyl chloride. (2014).

-

Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. [Link]

- Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. (n.d.).

- Process for the preparation of chloro-benzoyl chlorides. (1999).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 85953-29-3 | Methyl 2-chloro-4-fluorobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. rsc.org [rsc.org]

- 6. nagwa.com [nagwa.com]

- 7. Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL 4-CHLOROBENZOATE(7335-27-5) 1H NMR spectrum [chemicalbook.com]

- 9. ETHYL 4-CHLOROBENZOATE(7335-27-5) 13C NMR [m.chemicalbook.com]

- 10. ETHYL 4-CHLOROBENZOATE(7335-27-5) IR Spectrum [chemicalbook.com]

Ethyl 4-chloro-3-fluorobenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-3-fluorobenzoate

Introduction

This compound, identified by CAS Number 203573-08-4, is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a benzene ring substituted with chloro, fluoro, and ethyl ester groups, makes it a versatile synthetic intermediate. The presence and relative positions of the halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only a compilation of key physical data but also detailed, field-proven methodologies for their experimental determination. The protocols described herein are grounded in established principles of analytical chemistry, ensuring reliability and reproducibility for compound validation and quality control.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, reaction setup, purification, and formulation. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 203573-08-4 | |

| Molecular Formula | C₉H₈ClFO₂ | |

| Molecular Weight | 202.61 g/mol | |

| Physical State | Liquid / Solid | Varies with purity and ambient temperature |

| Storage | Sealed in dry, room temperature |

Note: Experimental values such as melting point, boiling point, and density for this specific isomer are not widely reported in publicly available literature. The following sections provide robust methodologies for their determination.

Section 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and identity confirmation of organic molecules. The predicted spectroscopic signatures for this compound are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

~1720-1740 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretch of the ester group. The electron-withdrawing nature of the halogens on the ring may shift this frequency slightly.

-

~1250-1300 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1100-1250 cm⁻¹: C-F stretching vibrations.

-

~700-850 cm⁻¹: C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For a sample dissolved in a standard deuterated solvent like CDCl₃ with Tetramethylsilane (TMS) as an internal standard:

-

¹H NMR:

-

~4.4 ppm (quartet, 2H): The two protons of the methylene group (-OCH₂CH₃) are coupled to the three protons of the methyl group.

-

~1.4 ppm (triplet, 3H): The three protons of the methyl group (-OCH₂CH₃) are coupled to the two protons of the methylene group.

-

~7.5-8.0 ppm (multiplets, 3H): The three aromatic protons will appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. Detailed 2D NMR experiments would be required for unambiguous assignment.

-

-

¹³C NMR:

-

~14 ppm: The carbon of the methyl group (-CH₃).

-

~61 ppm: The carbon of the methylene group (-OCH₂-).

-

~164 ppm: The carbonyl carbon of the ester group (C=O).

-

~115-165 ppm: A series of signals corresponding to the six aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would reveal:

-

Molecular Ion (M⁺) Peak: A peak at m/z 202.

-

Isotopic Peak (M+2)⁺: A significant peak at m/z 204, approximately one-third the intensity of the M⁺ peak. This distinctive 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Key Fragmentation Peaks: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 157/159, and subsequent loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 129/131.

Section 3: Experimental Methodologies

The following protocols describe standard procedures for determining the key physical properties of a novel or uncharacterized liquid/solid organic compound like this compound.

Workflow for Physicochemical Characterization

The overall process for characterizing a new batch or sample of a chemical intermediate follows a logical progression from basic properties to detailed structural confirmation.

Caption: Workflow for the physicochemical characterization of a chemical intermediate.

Protocol 3.1: Determination of Boiling Point (Thiele Tube Method)

This method is ideal for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this point, a rapid stream of bubbles emerges from the inverted capillary. As the system cools, the vapor pressure drops, and the moment the external pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary; this precise moment corresponds to the boiling point.

Methodology:

-

Sample Preparation: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band, ensuring the bottom of the vial is level with the thermometer bulb.

-

Add approximately 0.5 mL of this compound to the vial.

-

Place a melting point capillary tube (sealed at one end) into the vial with the open end down.

-

Apparatus Setup: Clamp the thermometer assembly so it is suspended in a Thiele tube filled with mineral oil. The oil level should be above the side arm of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or hot air gun. The shape of the tube ensures uniform heating of the oil via convection.

-

Observation: As the temperature rises, air will be expelled from the capillary tube. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

Protocol 3.2: Acquisition of an Infrared (IR) Spectrum

This protocol is for acquiring a spectrum of a pure liquid sample ("neat") using salt plates.

Causality: Infrared spectroscopy measures the vibration of atoms in a molecule. Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. Salt plates (NaCl or KBr) are used because they are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Methodology:

-

Plate Preparation: Obtain two clean, dry sodium chloride (NaCl) salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture from your fingers. If necessary, clean the plates with a small amount of dry acetone or chloroform and wipe with a lint-free tissue.

-

Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient air (containing CO₂ and water vapor). The instrument software will automatically subtract this background from the sample spectrum.

-

Sample Application: Place one salt plate on a clean surface. Using a Pasteur pipette, place one to two drops of this compound onto the center of the plate.

-

Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film. Avoid creating air bubbles.

-

Data Acquisition: Place the "sandwich" of salt plates into the sample holder in the spectrometer and close the compartment lid.

-

Acquire the IR spectrum.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent (e.g., acetone), and return them to the desiccator.

Protocol 3.3: Acquisition of High-Resolution NMR Spectra

This protocol details the standard preparation of a sample for ¹H and ¹³C NMR analysis.

Causality: NMR spectroscopy relies on placing a sample in a strong, uniform magnetic field. Any particulate matter or sample inhomogeneity will distort this field, leading to broadened spectral lines and poor resolution. Deuterated solvents are used because they are not detected in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.

Methodology:

-

Sample Weighing: In a small, clean vial, accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS as an internal standard.

-

Dissolution: Agitate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.

-

Filtration and Transfer: To remove any dust or insoluble particles, pack a small piece of cotton or glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean, dry 5 mm NMR tube. The final sample height should be at least 4.5-5 cm to ensure it is within the detection region of the NMR coil.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and then acquire the spectra.

Caption: Key steps for NMR sample preparation and data acquisition.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety sheet for this isomer is not widely published, data from structurally similar compounds and general chemical safety principles should be applied.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Hazards: Based on related compounds, it may cause skin and serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a valuable synthetic intermediate whose utility is predicated on a thorough understanding of its physical and chemical properties. While some specific data points remain to be broadly published, this guide provides a robust framework for their determination through established, reliable experimental protocols. The detailed methodologies for assessing boiling point and acquiring high-fidelity spectroscopic data (IR and NMR) serve as a self-validating system for researchers to confirm the identity, purity, and structure of this compound. Adherence to these analytical practices and safety protocols is essential for the successful and safe application of this compound in research and development.

References

Ethyl 4-chloro-3-fluorobenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 4-chloro-3-fluorobenzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 203573-08-4), a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document leverages fundamental physicochemical principles to predict its solubility profile across a range of common organic solvents. Furthermore, it delivers a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring researchers can generate reliable and accurate data. The guide is structured to provide theoretical insights, predictive analysis, and practical, actionable methodologies for scientists and professionals in drug development and chemical synthesis.

Introduction

This compound is a halogenated aromatic ester with significant potential as a building block in the synthesis of complex organic molecules. Its utility in drug discovery and process chemistry is contingent upon a thorough understanding of its physical properties, chief among them being its solubility in organic solvents. Solubility data is critical for every stage of development, from the selection of appropriate reaction media and the design of purification strategies (such as crystallization) to the formulation of the final active ingredient. This guide addresses the critical need for this information by providing both a scientifically grounded predictive framework and a robust experimental workflow.

Physicochemical Characterization

Understanding the molecular structure and properties of this compound is the foundation for predicting its solubility behavior. The key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 203573-08-4 | [1][2] |

| Molecular Formula | C₉H₈ClFO₂ | [1][3] |

| Molecular Weight | 202.61 g/mol | [3] |

| Structure | A benzene ring substituted with chloro, fluoro, and ethyl ester groups. | [4] |

| Predicted LogP | ~3.5 (Calculated for similar isomer Ethyl 4-chlorobenzoate) | [5] |

The structure features a polar ethyl ester functional group, which can act as a hydrogen bond acceptor, and a largely nonpolar, rigid aromatic ring. The presence of two halogen substituents, chlorine and fluorine, increases the molecule's polarity and introduces dipole moments that significantly influence its interaction with solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The dissolution process involves overcoming the solute-solute forces within the crystal lattice and the solvent-solvent forces to create a cavity for the solute, followed by the formation of new solute-solvent interactions.

For this compound, the key interactions are:

-

Dipole-Dipole Forces: The ester group (-COO-) and the C-Cl and C-F bonds create significant dipole moments, allowing for strong interactions with polar solvents like acetone and ethyl acetate.

-

London Dispersion Forces: The aromatic ring contributes to van der Waals interactions, which are the primary mechanism for solubility in nonpolar solvents like hexane and toluene.

-

Hydrogen Bonding: While the molecule itself cannot donate hydrogen bonds, the oxygen atoms of the ester group can act as hydrogen bond acceptors, promoting solubility in protic solvents like ethanol and methanol.

The interplay of these forces dictates the compound's solubility profile. The strong crystal lattice energy of the solid must be overcome by favorable solute-solvent interactions for significant dissolution to occur.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for solvent screening in experimental settings.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar ester and C-X bonds of the solute are expected to overcome the solute's lattice energy effectively. |

| Esters | Ethyl Acetate | Highly Soluble | The principle of "like dissolves like" is strongest here. The solvent and solute share the same functional group, maximizing favorable interactions. |

| Alcohols (Polar Protic) | Methanol, Ethanol | Soluble | The ability of the solute's ester group to accept hydrogen bonds from the alcohol promotes solubility. However, the energy required to break the solvent's strong H-bonding network may slightly limit solubility compared to aprotic polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Moderate polarity and the ability to engage in dipole-dipole interactions suggest good solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The nonpolar aromatic ring of the solute will interact favorably with the aromatic solvent via pi-stacking and dispersion forces. However, the polar functional groups of the solute limit its compatibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble / Very Sparingly Soluble | The significant mismatch in polarity makes dissolution energetically unfavorable. Only weak London dispersion forces exist between the solute and solvent, which are insufficient to overcome the solute's crystal lattice energy. |

| Water | Water (H₂O) | Insoluble | Despite its polarity, the large, nonpolar aromatic portion of the molecule makes it hydrophobic. The molecule would disrupt the strong hydrogen-bonding network of water, making dissolution highly unfavorable. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, the Isothermal Saturation Shake-Flask Method is a reliable and widely accepted technique.[7][8] This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Standard Curve (Self-Validation Step 1):

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve (Absorbance or Peak Area vs. Concentration).

-

Causality: A linear standard curve (R² > 0.995) is essential to validate that the analytical method is accurate and precise within the expected concentration range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The goal is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

-

Record the exact mass of the added solid.

-

Pipette a precise volume (e.g., 10.0 mL) of the selected solvent into the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Causality: Continuous agitation at a constant temperature is crucial to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Without this, solubility will be underestimated.

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a supernatant aliquot using a syringe.

-

Immediately filter the aliquot through a syringe filter directly into a clean vial.

-

Causality: This step is critical to separate the dissolved solute from any undissolved microcrystals. Failure to filter properly is a major source of artificially high and variable results.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the previously established standard curve.

-

Analyze the diluted sample using the same analytical method (HPLC/UV-Vis).

-

-

Calculation and Reporting (Self-Validation Step 2):

-

Use the standard curve to determine the concentration of the diluted sample.

-

Back-calculate the concentration of the original, undiluted saturated solution.

-

The result is the solubility of the compound, typically reported in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Causality: Consistency across replicates validates the precision of the experimental execution.

-

Workflow for Solubility Determination

The experimental protocol can be visualized as a clear, logical workflow.

Practical Applications in Research & Development

The generation of accurate solubility data using the protocol above directly impacts several key areas of chemical and pharmaceutical development:

-

Reaction Chemistry: The choice of solvent is critical for reaction kinetics and yield. Knowing the solubility of a starting material like this compound ensures homogeneous reaction conditions, preventing issues related to poor mass transfer.

-

Purification: Recrystallization is a primary technique for purifying solid intermediates. Solubility data at different temperatures is essential for selecting an appropriate solvent system—one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, maximizing recovery and purity.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems is a fundamental parameter that influences bioavailability and the design of the final dosage form.

Conclusion

While publicly available quantitative solubility data for this compound is limited, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles. This guide predicts that the compound will exhibit high solubility in polar aprotic solvents and esters, moderate solubility in alcohols, and poor solubility in nonpolar hydrocarbons and water. To bridge the gap between prediction and application, this document provides a detailed, validated experimental protocol for researchers to generate precise, quantitative solubility data. This empowers scientists and drug development professionals to make informed decisions, accelerating research and ensuring the robustness of chemical processes.

References

-

Molecules. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PubMed. [Link]

-

Wikipedia. Ethyl benzoate. [Link]

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. This compound. [Link]

-

MDPI. (2020, January 10). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]

-

PubChem. Ethyl 4-chlorobenzoate. [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. 203573-08-4|this compound|BLD Pharm [bldpharm.com]

- 3. smochem.com [smochem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of Ethyl 4-chloro-3-fluorobenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-3-fluorobenzoate

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, including chemical shifts, integration, and spin-spin coupling multiplicities. We offer a detailed, field-proven protocol for sample preparation and data acquisition, emphasizing methods that ensure spectral accuracy and reproducibility. The guide explains the causal relationships behind the observed spectral features, particularly the influence of the chloro, fluoro, and ethyl ester substituents on the aromatic and aliphatic proton environments.

Introduction: The Role of NMR in Structural Elucidation

This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. For any synthetic chemist, unequivocal structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure in solution.[1] ¹H NMR, in particular, provides detailed information about the number of distinct proton environments, their relative quantities, electronic environments, and the connectivity between neighboring protons.

This guide serves as a senior-level resource for understanding and predicting the ¹H NMR spectrum of this specific molecule, grounding the interpretation in the fundamental principles of chemical shift theory and spin-spin coupling.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the substitution pattern on the benzene ring, there is no plane of symmetry that would render any of the aromatic protons equivalent. Therefore, we expect distinct signals for each of the three aromatic protons and the two chemically different proton sets of the ethyl group.

There are five unique proton environments in this compound, labeled Ha through He.

Caption: Structure of this compound with non-equivalent protons labeled.

-

Aromatic Protons: Ha, Hb, Hc

-

Ethyl Group Protons: Hd (methylene, -CH₂-), He (methyl, -CH₃)

Predicted ¹H NMR Spectrum: A Detailed Analysis

The final appearance of an NMR spectrum is governed by three main factors: chemical shift, integration, and signal multiplicity (splitting).[2]

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value).

-

Ethyl Group (Hd, He): The ethyl group protons are standard for an ethyl ester. The methylene protons (Hd) are adjacent to an oxygen atom, which is strongly electron-withdrawing, shifting their signal significantly downfield to approximately 4.4 ppm .[3] The terminal methyl protons (He) are further from the oxygen and will appear upfield, around 1.4 ppm .[4][5]

-

Aromatic Protons (Ha, Hb, Hc): These protons are influenced by the electron-withdrawing ester group (-COOEt), the chlorine atom (-Cl), and the fluorine atom (-F).

-

Hb: This proton is ortho to the strongly deshielding carbonyl group of the ester. It is expected to be the most downfield of the aromatic protons, appearing around 8.1 ppm .

-

Ha: This proton is meta to the ester and ortho to the chlorine atom. It will be less deshielded than Hb and is expected around 7.9 ppm .

-

Hc: This proton is ortho to the fluorine, meta to the chlorine, and para to the ester. The combined effects place it furthest upfield in the aromatic region, predicted around 7.5 ppm .

-

Integration

The integrated area under each signal is directly proportional to the number of protons it represents.[2] For this molecule, the relative integration ratio is predictable and serves as a key validation check.

-

Ha, Hb, Hc: Each signal will integrate to 1 proton (1H).

-

Hd (-CH₂-): This signal will integrate to 2 protons (2H).

-

He (-CH₃-): This signal will integrate to 3 protons (3H).

-

Expected Ratio: 1 : 1 : 1 : 2 : 3

Multiplicity (Spin-Spin Splitting)

Signal splitting arises from the magnetic influence of non-equivalent protons (and other spin-active nuclei like ¹⁹F) on adjacent atoms. The multiplicity is described by the n+1 rule for homonuclear coupling.[6] Heteronuclear coupling, such as to fluorine, adds further complexity.[7][8]

-

He (-CH₃): These 3 protons are adjacent to the 2 Hd protons. According to the n+1 rule (2+1=3), the signal will be a triplet (t) .

-

Hd (-CH₂-): These 2 protons are adjacent to the 3 He protons. The signal will be a quartet (q) (3+1=4).

-

Aromatic Protons (Ha, Hb, Hc): The splitting in the aromatic region is more complex due to both H-H and H-F couplings. Coupling constants (J) are measured in Hertz (Hz).

-

Hc: This proton is coupled to the adjacent fluorine atom (ortho H-F coupling, ³JHF, is typically large, ~8-10 Hz) and to proton Hb (meta H-H coupling, ⁴JHH, is small, ~2-3 Hz). This will result in a doublet of doublets (dd) .

-

Hb: This proton is coupled to Hc (meta H-H coupling, ⁴JHH, ~2-3 Hz) and to Ha (para H-H coupling, ⁵JHH, is very small, often <1 Hz and may not be resolved). It is also coupled to the fluorine atom (para H-F coupling, ⁵JHF, ~2-4 Hz). This will likely appear as a doublet of doublets (dd) or a more complex multiplet.

-

Ha: This proton is coupled to the adjacent chlorine (no splitting, as the common isotopes ³⁵Cl and ³⁷Cl are quadrupolar) and to the fluorine atom (meta H-F coupling, ⁴JHF, ~5-7 Hz). It is also coupled to Hb (para H-H coupling, which is negligible). The primary splitting will be from the fluorine, resulting in a doublet (d) .

-

The splitting pattern for proton Hc can be visualized with a coupling tree diagram.

Caption: A coupling tree illustrating how proton Hc is split into a doublet of doublets.

Summary of Predicted ¹H NMR Data

The predicted spectral data are summarized in the table below. These values are based on standard chemical shift tables and known substituent effects, typically for a CDCl₃ solvent.[6][9] Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.[10][11][12]

| Proton Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (Hz) |

| He | -CH₃ | ~1.4 | 3H | Triplet (t) | ³JHH ≈ 7.1 |

| Hd | -OCH₂- | ~4.4 | 2H | Quartet (q) | ³JHH ≈ 7.1 |

| Hc | Ar-H | ~7.5 | 1H | Doublet of Doublets (dd) | ³JHF ≈ 9.0, ⁴JHH ≈ 2.5 |

| Ha | Ar-H | ~7.9 | 1H | Doublet (d) | ⁴JHF ≈ 6.0 |

| Hb | Ar-H | ~8.1 | 1H | Doublet of Doublets (dd) | ⁵JHF ≈ 3.0, ⁴JHH ≈ 2.5 |

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (5-10 mg)

-

High-quality 5 mm NMR tube[13]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference standard.[14][15]

-

Pasteur pipette and bulb

-

Small vial for dissolving the sample

-

Vortex mixer (optional)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[16][17] The use of a vial prevents potential contamination of the bulk solvent and makes complete dissolution easier to observe.[18]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial.[16][18] CDCl₃ is a common choice for nonpolar to moderately polar organic molecules as it dissolves a wide range of compounds and has a minimal residual solvent signal.[14]

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra; any suspended particulate matter will degrade the magnetic field homogeneity and broaden the spectral lines.[18]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. Ensure the liquid column height is between 4 and 5 cm, consistent with the detection region of the spectrometer's probe.[14][16]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will first 'lock' onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is then 'shimmed' (homogenized) to maximize its uniformity across the sample volume. This process is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition: A standard ¹H pulse program is used to acquire the Free Induction Decay (FID). Typical parameters include a 90° pulse angle, a spectral width of ~12-15 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired FID is converted into the frequency-domain spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and integration. The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis predicts five distinct signals corresponding to the five non-equivalent proton environments. The aliphatic region is expected to show a characteristic ethyl pattern—a quartet and a triplet—while the aromatic region will display three complex multiplets due to both proton-proton and proton-fluorine spin-spin coupling. By following the robust experimental protocol outlined in this guide, researchers can obtain a high-quality, interpretable spectrum to unequivocally confirm the structure of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Synthesis of Ester Derivatives Catalysed by Reusable Polyaniline-Sulphate Solid Acid Catalyst. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 4-chloro-3-trifluoromethylcarbanilate. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

SDBS. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]

-

OChemPal. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

-

SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-4-chlorobenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-4-chlorobenzoate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. rsc.org [rsc.org]

- 4. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. thieme-connect.de [thieme-connect.de]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. scribd.com [scribd.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the FT-IR Analysis of Ethyl 4-chloro-3-fluorobenzoate

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Ethyl 4-chloro-3-fluorobenzoate, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a deep understanding of the "why" behind the "how," ensuring robust and reliable analytical outcomes.

Section 1: The Strategic Importance of FT-IR in Modern Chemical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that provides critical insights into the molecular structure of materials.[1][2][3] The power of FT-IR lies in its ability to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3][4][5] Each functional group possesses a unique set of vibrational modes (stretching, bending, etc.) that absorb IR radiation at characteristic frequencies, producing a distinct spectral "fingerprint."[2][6]

For a molecule like this compound, FT-IR analysis serves several critical purposes:

-

Structural Verification: Confirming the presence of key functional groups (ester, aromatic ring, halogen substituents) and thus verifying the identity of the synthesized compound.

-

Purity Assessment: Detecting impurities by identifying unexpected absorption bands.

-

Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

The choice of FT-IR as an analytical tool is underpinned by its speed, sensitivity, and the wealth of structural information it provides from a minimal amount of sample.[7]

Section 2: Molecular Structure and Predicted Vibrational Modes of this compound

A thorough understanding of the molecular structure is paramount to a successful spectral interpretation. This compound is a disubstituted aromatic ester. Its key structural features and their expected vibrational characteristics are:

-

The Ester Group (-COOEt): This is a dominant feature in the IR spectrum. Esters are known to exhibit a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1750-1715 cm⁻¹.[8][9][10] Aromatic esters, like the one , usually show this peak between 1730-1715 cm⁻¹ due to conjugation with the benzene ring.[10][11] Additionally, two distinct C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ region.[10]

-

The Substituted Benzene Ring: The aromatic ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[8][12][13] In-ring C=C stretching vibrations produce bands of variable intensity in the 1600-1475 cm⁻¹ range.[8][12] The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations occur.[13][14][15] The pattern of weak overtone and combination bands between 2000-1650 cm⁻¹ can also be indicative of the substitution pattern.[15][16]

-

The Halogen Substituents (C-Cl and C-F): The carbon-chlorine (C-Cl) stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ region.[8] The carbon-fluorine (C-F) stretch is typically found in the 1300-900 cm⁻¹ range and is often strong.[17]

Section 3: Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of the FT-IR spectrum is directly dependent on the rigor of the experimental procedure. The Attenuated Total Reflectance (ATR) technique is highly recommended for its minimal sample preparation and excellent reproducibility.[18][19][20][21]

Rationale for Choosing ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling method for both liquid and solid samples due to its simplicity and the elimination of the need for sample preparation like creating KBr pellets.[18][20][21] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[21][22] This interaction allows for the acquisition of a high-quality spectrum with minimal effort.

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation and Background Scan:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to avoid cross-contamination.

-

Acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, carbon dioxide) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[23]

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it is a fine powder for optimal contact. If it is a liquid, a single drop is sufficient.[24]

-

Lower the ATR press arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.

-

-

Data Acquisition:

-

Set the data acquisition parameters. Typical parameters for a high-quality spectrum are:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Post-Acquisition Processing and Cleanup:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent penetration depth of the evanescent wave.

-

Thoroughly clean the ATR crystal and press arm with the appropriate solvent to prepare for the next sample.

-

Section 4: Data Analysis and Spectral Interpretation

The resulting FT-IR spectrum should be analyzed systematically to identify the characteristic absorption bands and correlate them with the molecular structure of this compound.

Visual Workflow for FT-IR Analysis

Caption: A schematic overview of the FT-IR analysis process.

Tabulated Summary of Expected Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Comments |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the benzene ring.[12][13] |

| ~2980-2850 | Aliphatic C-H Stretch | Medium | From the ethyl group (-CH₂- and -CH₃).[8] |

| ~1725 | Ester C=O Stretch | Strong, Sharp | The most prominent peak in the spectrum. Its position is indicative of an aromatic ester due to conjugation.[9][11] |

| ~1600 & ~1475 | Aromatic C=C Stretch | Medium to Weak | In-ring vibrations of the benzene nucleus.[8][12] |

| ~1300-1250 | Aromatic Ester C-C-O Stretch | Strong | One of the two characteristic C-O stretches for the ester group.[11] |

| ~1130-1100 | Aromatic Ester O-C-C Stretch | Strong | The second characteristic C-O stretch of the ester.[11] |

| ~1300-900 | C-F Stretch | Strong | The exact position can be influenced by coupling with other vibrations.[17] |

| ~800-600 | C-Cl Stretch | Strong | Characteristic absorption for alkyl/aryl halides.[8][25] |

| Below 900 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands is highly diagnostic of the ring substitution pattern.[14][15] |

Section 5: Conclusion and Best Practices

The FT-IR analysis of this compound is a rapid and powerful method for structural elucidation and quality control. By following the detailed protocol and leveraging the predictive framework for spectral interpretation outlined in this guide, researchers can confidently verify the identity and integrity of their material. For the highest degree of confidence, it is always advisable to compare the acquired spectrum against a reference spectrum of a known, pure standard if available. This self-validating system, rooted in a deep understanding of the underlying principles of FT-IR spectroscopy, ensures the generation of accurate and defensible analytical data.

References

-

Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

Calculation of Vibrational Frequency for a C-Cl bond. Scribd. [Link]

-

IR Absorption Frequencies of Functional Groups. Scribd. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Sample preparation for FT-IR. Northern Illinois University. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

FTIR-ATR | Study Guide. Edubirdie. [Link]

-

FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. FindLight. [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]

-

FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Mettler Toledo. [Link]

-

ATR-FTIR. Chemistry LibreTexts. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. [Link]

-

FT-IR of Ethylbenzoate + propanol mixture. ResearchGate. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

Principles of FTIR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. National Institutes of Health. [Link]

-

Analyze the IR spectrum of Ethyl Benzoate, explain. Chegg.com. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). ResearchGate. [Link]

-

FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. [Link]

-

Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]

-

The features of IR spectrum. University of Babylon. [Link]

-

Vibrational Frequencies of Functional Groups/ Factors Affecting/ IR Spectroscopy. YouTube. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jascoinc.com [jascoinc.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spectra-analysis.com [spectra-analysis.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. jascoinc.com [jascoinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. edinst.com [edinst.com]

- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. scribd.com [scribd.com]

Mass spectrometry fragmentation of Ethyl 4-chloro-3-fluorobenzoate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-chloro-3-fluorobenzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its mass spectral behavior is critical for researchers, scientists, and drug development professionals for unambiguous identification and characterization. This document delineates the core fragmentation mechanisms, explains the rationale behind the expected fragment ions, and offers a practical experimental protocol for its analysis.

Introduction: The Significance of this compound

This compound (C₉H₈ClFO₂) is a di-halogenated aromatic ester. Its structural complexity, featuring an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an ester functional group, makes it a valuable building block in organic synthesis. These substituents significantly influence the electronic environment of the benzene ring, which in turn dictates its reactivity and its fragmentation pattern under mass spectrometric analysis. This guide serves to elucidate these patterns, providing a predictive framework for its identification in complex matrices.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M⁺•).[1] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, more stable charged fragments and neutral species. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For halogenated compounds like this compound, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in their identification.[2]

Predicted Fragmentation Pathways of this compound

The molecular weight of this compound is approximately 202.6 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z 202 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 204 (for the ³⁷Cl isotope). The stability of the aromatic ring suggests that the molecular ion should be readily observable.[3]

Primary Fragmentation Pathways: The Initial Fissures

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the formation of the most stable resulting ions. For aromatic esters, fragmentation is highly predictable.[4][5]

The most favorable fragmentation for ethyl esters is the cleavage of the bond alpha to the carbonyl group, resulting in the loss of the ethoxy radical (•OC₂H₅, 45 Da).[4][5] This pathway is driven by the formation of a highly resonance-stabilized acylium ion.

-

[C₉H₈³⁵ClFO₂]⁺• (m/z 202) → [C₇H₃³⁵ClFO]⁺ (m/z 157) + •OC₂H₅

-

[C₉H₈³⁷ClFO₂]⁺• (m/z 204) → [C₇H₃³⁷ClFO]⁺ (m/z 159) + •OC₂H₅

This 4-chloro-3-fluorobenzoyl cation at m/z 157/159 is predicted to be the base peak in the spectrum due to its significant stability.

A common fragmentation pathway for ethyl esters involves the loss of a neutral ethylene molecule (C₂H₄, 28 Da). This rearrangement leads to the formation of the corresponding carboxylic acid radical cation.[4]

-

[C₉H₈³⁵ClFO₂]⁺• (m/z 202) → [C₇H₄³⁵ClFO₂]⁺• (m/z 174) + C₂H₄

-

[C₉H₈³⁷ClFO₂]⁺• (m/z 204) → [C₇H₄³⁷ClFO₂]⁺• (m/z 176) + C₂H₄

The resulting ion at m/z 174/176 corresponds to the 4-chloro-3-fluorobenzoic acid radical cation.

Cleavage of the carbon-halogen bond can also occur. The C-Cl bond is weaker than the C-F bond, making the loss of a chlorine radical (•Cl, 35/37 Da) a more probable event than the loss of a fluorine radical.[2][6]

-

[C₉H₈ClFO₂]⁺• (m/z 202/204) → [C₉H₈FO₂]⁺ (m/z 167) + •Cl

The fragment at m/z 167 would correspond to the ethyl 3-fluorobenzoyl cation.

Secondary Fragmentation: The Cascade Continues

The primary fragment ions can undergo further fragmentation to produce smaller ions, providing additional structural information.

The highly stable 4-chloro-3-fluorobenzoyl cation (m/z 157/159) can lose a neutral carbon monoxide molecule (CO, 28 Da) to form a dihalophenyl cation.

-

[C₇H₃³⁵ClFO]⁺ (m/z 157) → [C₆H₃³⁵ClF]⁺ (m/z 129) + CO

-

[C₇H₃³⁷ClFO]⁺ (m/z 159) → [C₆H₃³⁷ClF]⁺ (m/z 131) + CO

The resulting ion at m/z 129/131 corresponds to the 4-chloro-3-fluorophenyl cation.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted fragments for this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Description |

| 202/204 | [C₉H₈ClFO₂]⁺• | - | Molecular Ion (M⁺•) |

| 174/176 | [C₇H₄ClFO₂]⁺• | C₂H₄ | Loss of ethylene |

| 167 | [C₉H₈FO₂]⁺ | •Cl | Loss of a chlorine radical |

| 157/159 | [C₇H₃ClFO]⁺ | •OC₂H₅ | Base Peak: Loss of ethoxy radical |

| 129/131 | [C₆H₃ClF]⁺ | •OC₂H₅, CO | Loss of CO from the benzoyl cation |

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade can be visualized to better understand the relationships between the ions.

Sources